molecular formula C7H10O2 B1624639 N-Butyl propiolate CAS No. 31952-24-6

N-Butyl propiolate

Cat. No.: B1624639
CAS No.: 31952-24-6
M. Wt: 126.15 g/mol
InChI Key: MVRXKXMBNDEGTE-UHFFFAOYSA-N
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Description

N-Butyl propiolate (C₇H₁₀O₂) is an alkyne-containing ester derived from propiolic acid and n-butanol. Its structure features a terminal triple bond (C≡C), which imparts unique reactivity compared to saturated or conjugated esters. This compound is hypothesized to exhibit high reactivity in polymerization or cycloaddition reactions due to the electron-deficient triple bond, making it a candidate for specialty chemical synthesis.

Properties

CAS No.

31952-24-6

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

butyl prop-2-ynoate

InChI

InChI=1S/C7H10O2/c1-3-5-6-9-7(8)4-2/h2H,3,5-6H2,1H3

InChI Key

MVRXKXMBNDEGTE-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C#C

Canonical SMILES

CCCCOC(=O)C#C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar n-Butyl Esters

The following analysis compares N-butyl propiolate with four structurally related n-butyl esters: n-butyl acetate , n-butyl acrylate , n-butyl methacrylate , and n-butyl formate . Key differences in physical properties, toxicity, and applications are highlighted using evidence from the literature.

Table 1: Physical and Chemical Properties of Selected n-Butyl Esters

Property N-Butyl Acetate N-Butyl Acrylate N-Butyl Methacrylate N-Butyl Formate This compound (Inferred)
Molecular Formula C₆H₁₂O₂ C₇H₁₂O₂ C₈H₁₄O₂ C₅H₁₀O₂ C₇H₁₀O₂
Boiling Point (°C) 126–128 145–148 160–163 107–109 ~140–150 (estimated)
Solubility Miscible with organics; low in water Similar to acetate; higher polarity due to double bond Low water solubility; miscible with organics Moderate in polar solvents Likely low water solubility; reactive in polar aprotic solvents
Key Functional Group Ester (saturated) Ester with conjugated double bond Ester with methyl-substituted double bond Formate ester (saturated) Propiolate ester (terminal alkyne)
Toxicity (IDLH) Not specified 113 ppm Not specified Not specified High (predicted due to alkyne reactivity)
Applications Solvent in paints, coatings, adhesives Monomer in polymers, adhesives Polymer production (e.g., plastics, resins) Biofuel candidate Potential use in click chemistry, specialty polymers

Reactivity and Stability

  • N-Butyl Acetate : Exhibits low reactivity due to its saturated ester structure, making it stable as a solvent in paints and coatings .
  • N-Butyl Acrylate : The conjugated double bond enables participation in radical polymerization, forming polyacrylates with flexibility and adhesion properties .
  • N-Butyl Methacrylate : The methyl group adjacent to the double bond enhances steric hindrance, slowing polymerization rates compared to acrylates .
  • N-Butyl Formate : Combustion studies reveal γ-hydrogen abstraction as a rate-limiting step, with reaction rates influenced by transition-state entropy .
  • This compound: The triple bond likely facilitates cycloaddition reactions (e.g., Huisgen reaction) or serves as a dienophile in Diels-Alder chemistry. Its reactivity may necessitate stabilization inhibitors during storage.

Structural Analogs in Pharmacology

These compounds exhibit stimulant effects but differ in regulatory status (e.g., N-butyl pentylone is unscheduled in the U.S. despite structural similarity to Schedule I substances like pentylone) . This underscores the impact of minor structural changes on chemical behavior and legal classification—a principle applicable to ester comparisons.

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